Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate
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Overview
Description
Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a thiophene ring substituted with a carboxylate group, a sulfonyl group, and an amino group attached to a trifluoromethoxyphenyl moiety
Scientific Research Applications
Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that impart desirable properties.
Mechanism of Action
Target of Action
It is known that similar compounds interact witharylthiolate anions . These anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone , which is structurally similar to the compound .
Mode of Action
The compound likely interacts with its targets through a process known as intramolecular single electron transfer (SET) . This process is facilitated under visible light irradiation . The SET reaction leads to the trifluoromethylation of thiophenols , which could be a key step in the compound’s mode of action.
Biochemical Pathways
The compound’s interaction with arylthiolate anions and the subsequent trifluoromethylation of thiophenols suggest that it may influence pathways involving these molecules .
Result of Action
The trifluoromethylation of thiophenols suggests that it may induce changes at the molecular level .
Action Environment
The compound’s mode of action is facilitated under visible light irradiation , suggesting that light exposure could be a significant environmental factor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, where a sulfonyl chloride reacts with the thiophene ring in the presence of a base.
Amination: The amino group is introduced by reacting the sulfonylated thiophene with an amine, such as 4-(trifluoromethoxy)aniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Thiols, amines, and other reduced derivatives.
Substitution: Substituted thiophenes with various functional groups.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-(((4-methylphenyl)sulfonyl)amino)propionyl)amino)benzoate
- [(4-methylphenyl)sulfonyl]acetic acid
Uniqueness
Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)-3-[[4-(trifluoromethoxy)phenyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO5S2/c1-12-3-5-13(6-4-12)16-11-30-17(19(25)28-2)18(16)31(26,27)24-14-7-9-15(10-8-14)29-20(21,22)23/h3-11,24H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTWSPZEDDIVPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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